molecular formula C10H13N5 B8751811 3-Ethyl-5-(1-methyl-1H-tetrazol-5-yl)aniline CAS No. 675122-48-2

3-Ethyl-5-(1-methyl-1H-tetrazol-5-yl)aniline

Cat. No. B8751811
M. Wt: 203.24 g/mol
InChI Key: JWAXIFGZNRZNRN-UHFFFAOYSA-N
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Patent
US06919356B2

Procedure details

A mixture of impure 1-methyl-5-(3-nitro-5-vinylphenyl)-1H-tetrazole (17.0 g) and palladium hydroxide on charcoal (3.0 g) in methanol (50 mL) was shaken under a hydrogen atmosphere (50 psig) for 4 hours. The mixture was filtered and the filtrate was concentrated under vacuum to provide an amber solid (14.3 g). 1H NMR (300 MHz, CDCl3) δ6.90 (s, 1H), 6.87 (s, 1H), 6.73 (s, 1H), 4.16 (s, 3H), 3.95 (bs, 2H), 2.65 (q, J=7 Hz, 2H), 1.22 (t, J=7 Hz, 3H).
Name
1-methyl-5-(3-nitro-5-vinylphenyl)-1H-tetrazole
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[C:11]([CH:13]=[CH2:14])[CH:10]=[C:9]([N+:15]([O-])=O)[CH:8]=2)=[N:5][N:4]=[N:3]1>CO.[OH-].[OH-].[Pd+2]>[CH2:13]([C:11]1[CH:10]=[C:9]([CH:8]=[C:7]([C:6]2[N:2]([CH3:1])[N:3]=[N:4][N:5]=2)[CH:12]=1)[NH2:15])[CH3:14] |f:2.3.4|

Inputs

Step One
Name
1-methyl-5-(3-nitro-5-vinylphenyl)-1H-tetrazole
Quantity
17 g
Type
reactant
Smiles
CN1N=NN=C1C1=CC(=CC(=C1)C=C)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
3 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
was shaken under a hydrogen atmosphere (50 psig) for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C=1C=C(N)C=C(C1)C1=NN=NN1C
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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